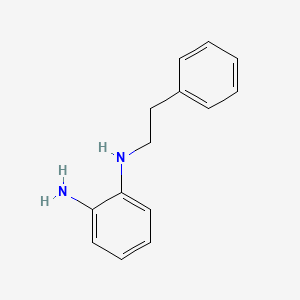
N1-(2-PHENYLETHYL)BENZENE-1,2-DIAMINE
Cat. No. B8721877
M. Wt: 212.29 g/mol
InChI Key: UMCDLQOIKZOKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06399629B1
Procedure details


N-(2-Phenylethyl)-2-nitroaniline (3.0 g, 12.4 mmol) was dissolved in MeOH (60 mL), and 10% Pd/C (300mg) was added. The mixture was hydrogenated at 1 atm for 18 hrs at room temperature, filtered over a celite pad and concentrated to an oil. The resulting oil was applied to a column prepacked with silica. The title compound was eluted from the column with EtOAc/Hexanes (1:3, v:v).



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[N+:16]([O-])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CO.[Pd]>[C:1]1([CH2:7][CH2:8][NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[NH2:16])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCNC1=C(C=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over a celite pad
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil
|
WASH
|
Type
|
WASH
|
|
Details
|
The title compound was eluted from the column with EtOAc/Hexanes (1:3, v:v)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)CCNC1=C(C=CC=C1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
